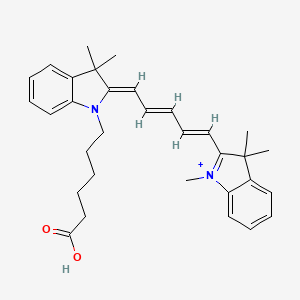
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorobutan-2-yl group attached to an oxadiazole ring, which is further connected to a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Difluorobutan-2-yl Group: The difluorobutan-2-yl group can be introduced via nucleophilic substitution reactions using suitable fluorinated alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is considered for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
3-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid:
5-(3,3-Difluorobutan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid: Contains a different oxadiazole ring structure, leading to variations in reactivity and applications.
Uniqueness
5-(3,3-Difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and potential applications. Its difluorobutan-2-yl group and carboxylic acid functionality make it particularly interesting for medicinal chemistry and materials science research.
属性
分子式 |
C7H8F2N2O3 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O3/c1-3(7(2,8)9)5-10-4(6(12)13)11-14-5/h3H,1-2H3,(H,12,13) |
InChI 键 |
MPLCEHHELHFVQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=NO1)C(=O)O)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



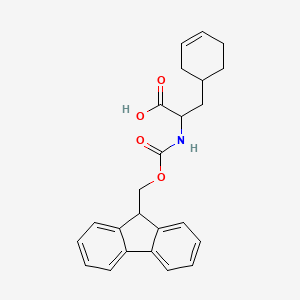
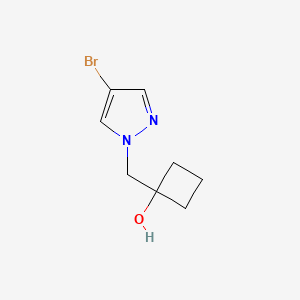
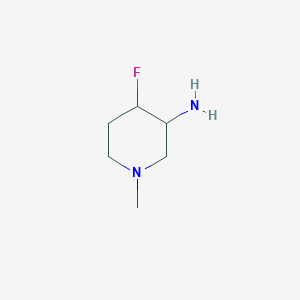
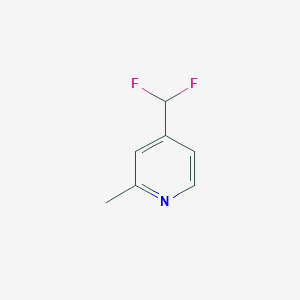

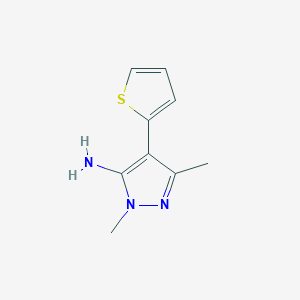
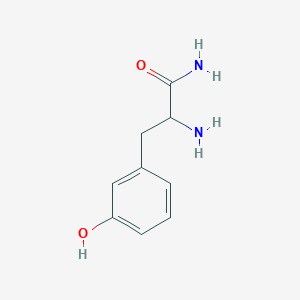
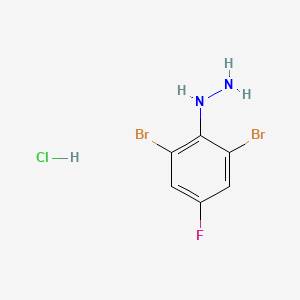
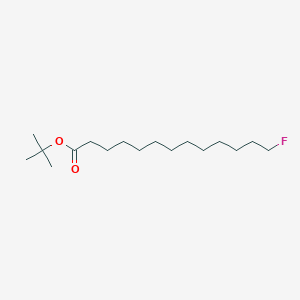
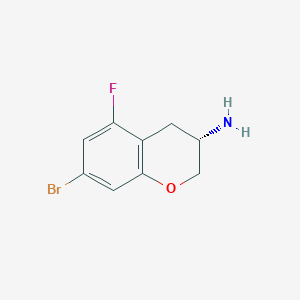

![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
